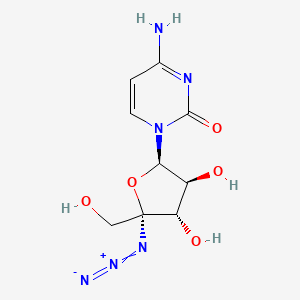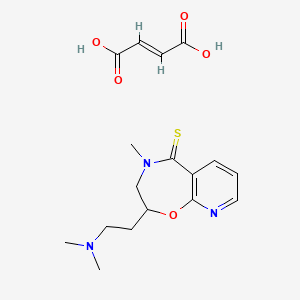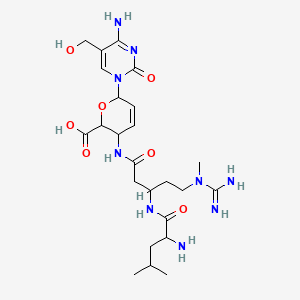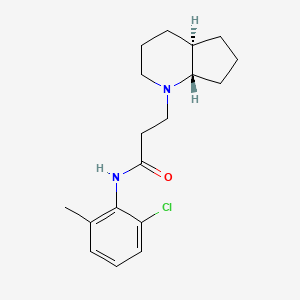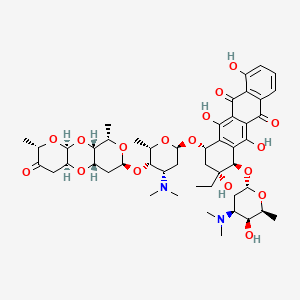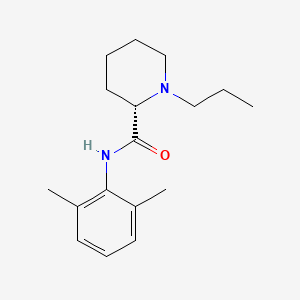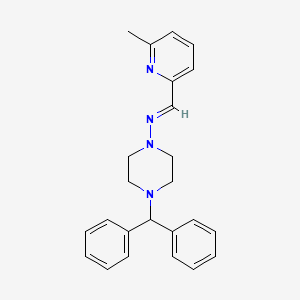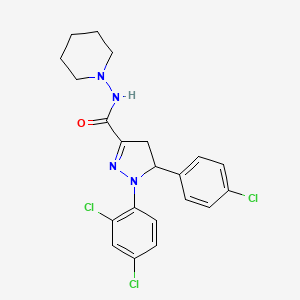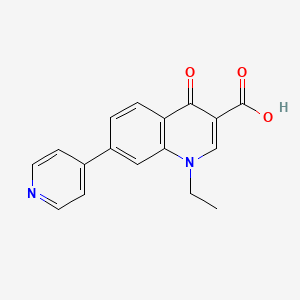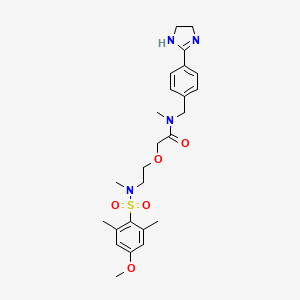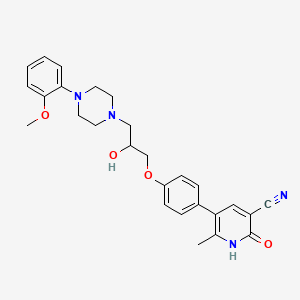
Saterinone
Overview
Description
Saterinone is a pharmacological compound known for its dual-action properties. It combines both alpha-1 blocking vasodilatory properties and phosphodiesterase III inhibition-mediated inotropism. This makes it particularly effective in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .
Mechanism of Action
Target of Action
Saterinone is a potent and selective inhibitor of phosphodiesterase III (PDE III) and a potent antagonist of the vascular α-1-adrenoceptor . These are the primary targets of this compound and play a crucial role in its mechanism of action.
Mode of Action
This compound interacts with its targets by inhibiting the activity of PDE III and antagonizing the vascular α-1-adrenoceptor . This dual-action results in both vasodilation (due to α-1 adrenoceptor blocking) and increased cardiac contractility (due to PDE III inhibition) .
Biochemical Pathways
This compound affects the cyclic adenosine monophosphate (cAMP) pathway . By inhibiting PDE III, an enzyme that breaks down cAMP, this compound increases the levels of cAMP . Elevated cAMP levels lead to increased cardiac contractility and vasodilation .
Pharmacokinetics
It is known that pde iii inhibitors like this compound are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .
Result of Action
The increased cardiac contractility and vasodilation resulting from this compound’s action can help improve the condition of patients with decompensated chronic congestive heart failure . By increasing the force of contraction of the heart and dilating the blood vessels, this compound helps to improve blood flow and reduce the workload on the heart .
Biochemical Analysis
Biochemical Properties
Saterinone interacts with phosphodiesterase isoenzymes, particularly phosphodiesterase III and IV . These interactions are crucial in its role as a cardiotonic agent .
Cellular Effects
This compound’s effects on cells are primarily related to its inhibition of phosphodiesterase isoenzymes . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with phosphodiesterase isoenzymes . It inhibits these enzymes, leading to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the phosphodiesterase pathway, where it interacts with phosphodiesterase isoenzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saterinone involves multiple steps, including the preparation of intermediates and their subsequent reactions. One common method involves the reaction of 1,2-dihydro-5-(p-(2-hydroxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-6-methyl-2-oxonicotinonitrile with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Saterinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Saterinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phosphodiesterase inhibition and alpha-1 blocking properties.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Applied in the treatment of chronic heart failure due to its vasodilatory and inotropic effects.
Industry: Utilized in the development of new pharmacological agents with similar properties
Comparison with Similar Compounds
Milrinone: Another phosphodiesterase III inhibitor with similar inotropic effects.
Sulmazole: Known for its inotropic and vasodilatory properties.
UD-CG 212.C1: A compound with comparable pharmacological actions.
Uniqueness of Saterinone: this compound’s unique combination of phosphodiesterase III inhibition and alpha-1 blocking properties sets it apart from other similar compounds. This dual action makes it particularly effective in treating chronic heart failure without significantly increasing myocardial oxygen consumption .
Properties
IUPAC Name |
5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEKLDFUYOZELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883106 | |
| Record name | Saterinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102669-89-6 | |
| Record name | Saterinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saterinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SATERINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
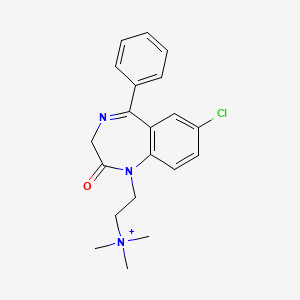
![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)
